molecular formula C15H12ClN3O3 B12019599 2-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769142-81-6

2-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12019599
CAS No.: 769142-81-6
M. Wt: 317.72 g/mol
InChI Key: ABQVLKKZYXSWEM-GIJQJNRQSA-N
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Description

2-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a chemical compound with the molecular formula C15H12ClN3O3 and a molecular weight of 317.734.

Preparation Methods

The synthesis of 2-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves a multi-step process. The synthetic route generally includes the following steps:

    Formation of the hydrazone: This involves the reaction of an appropriate hydrazine derivative with a carbonyl compound to form the hydrazone intermediate.

    Coupling with 4-chlorobenzoic acid: The hydrazone intermediate is then coupled with 4-chlorobenzoic acid under specific reaction conditions to form the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

  • 4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-(2-(Aminocarbonyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
  • 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
  • 2-(2-(Aminocarbonyl)carbohydrazonoyl)-4-bromophenyl 4-chlorobenzoate

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications .

Properties

CAS No.

769142-81-6

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C15H12ClN3O3/c16-12-7-5-10(6-8-12)14(20)22-13-4-2-1-3-11(13)9-18-19-15(17)21/h1-9H,(H3,17,19,21)/b18-9+

InChI Key

ABQVLKKZYXSWEM-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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